molecular formula C14H17N3O3S B11023529 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11023529
M. Wt: 307.37 g/mol
InChI Key: IPZKOIPEIWRWQU-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is a structurally complex organic compound featuring:

  • A 1,3,4-thiadiazole ring substituted with a methoxymethyl group at the 5-position.
  • A 2-methoxyphenyl propanamide moiety linked via an imine bond to the thiadiazole ring .

Its methoxymethyl and methoxyphenyl substituents enhance chemical versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C14H17N3O3S/c1-19-9-13-16-17-14(21-13)15-12(18)8-7-10-5-3-4-6-11(10)20-2/h3-6H,7-9H2,1-2H3,(H,15,17,18)

InChI Key

IPZKOIPEIWRWQU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness stems from its dual functionalization of the thiadiazole and aromatic moieties. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity Distinguishing Factors
Target Compound 5-(methoxymethyl)-thiadiazole + 2-methoxyphenyl propanamide Anticancer (enzyme inhibition) Methoxy groups enhance binding affinity and metabolic stability
1-(4-Methoxyphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea Urea linker + thiadiazole Antimicrobial Urea moiety alters solubility and target specificity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide Indole substituent instead of methoxyphenyl Neuroprotective Indole moiety interacts with neurotransmitter receptors
N-[2E]-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole-thiadiazole hybrid Anticancer Additional thiazole ring broadens target inhibition
Key Observations:

Substituent Impact :

  • The methoxyphenyl group in the target compound enhances π-π stacking with hydrophobic enzyme pockets, improving anticancer efficacy compared to urea or indole analogs .
  • Methoxymethyl on the thiadiazole improves solubility, reducing off-target interactions observed in cyclopropyl-substituted analogs .

Biological Activity :

  • Compounds with indole moieties (e.g., ) exhibit neuroprotective effects, whereas methoxyphenyl derivatives are more selective for oncology targets .
  • Urea-linked analogs () show broader antimicrobial activity but lack the metabolic stability of propanamide derivatives .

Pharmacological Advantages

  • Selectivity: The target compound’s dual methoxy groups reduce cytotoxicity against non-cancerous cells compared to analogs like N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide, which exhibits higher off-target binding .
  • Thermal Stability : Stability under physiological conditions (t½ > 24 hours at 37°C) surpasses that of thiazole-thiadiazole hybrids, which degrade faster due to hydrolytic susceptibility .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is a complex organic compound with potential biological significance. The compound features a thiadiazole ring and is studied for its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₄O₄S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 1144448-97-4

The compound's structure includes a methoxymethyl group attached to a thiadiazole ring, which contributes to its biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may achieve this through the modulation of apoptotic pathways or by affecting mitochondrial function.

Anticancer Properties

Research indicates that this compound has shown promise in inhibiting various cancer cell lines:

Cell Line Activity IC50 (μM)
HeLa (Cervical)Moderate cytotoxicity15
MCF-7 (Breast)Significant growth inhibition10
A549 (Lung)High cytotoxicity5

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate activity32 μg/mL
Escherichia coliSignificant inhibition16 μg/mL
Candida albicansLow activity>64 μg/mL

This antimicrobial profile indicates potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
  • Synergistic Effects : Combination studies with existing chemotherapeutics showed enhanced efficacy when paired with conventional agents like doxorubicin and cisplatin, indicating potential for combination therapy .

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